Isobutylisopropyldimethoxysilane

Description

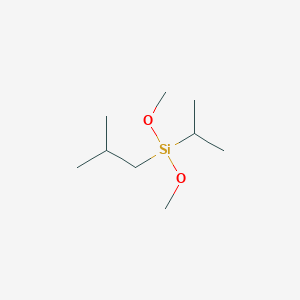

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-(2-methylpropyl)-propan-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(2)7-12(10-5,11-6)9(3)4/h8-9H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAOZKNGVLIXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073056 | |

| Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111439-76-0 | |

| Record name | Isobutylisopropyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111439-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylisopropyldimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111439760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxy(1-methylethyl)(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylisopropyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutylisopropyldimethoxy-dimethoxysilan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLISOPROPYLDIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D1V3GHD2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isobutylisopropyldimethoxysilane: Structure, Properties, and Synthetic Potential

This guide provides a comprehensive technical overview of isobutylisopropyldimethoxysilane, a sterically hindered organosilane compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical structure, physicochemical properties, and explores its potential utility in advanced organic synthesis, moving beyond its primary industrial application.

Unveiling the Molecular Architecture: Structure and Conformation

This compound, identified by the CAS Number 111439-76-0, possesses a unique molecular structure that dictates its chemical behavior and reactivity.[1] Its systematic IUPAC name is dimethoxy(2-methylpropyl)propan-2-ylsilane.[2] The central silicon atom is covalently bonded to two bulky alkyl groups, an isobutyl and an isopropyl group, and two reactive methoxy groups.

The molecular formula is C₉H₂₂O₂Si, with a corresponding molecular weight of 190.36 g/mol .[1] The significant steric hindrance imparted by the branched isobutyl and isopropyl groups around the silicon center is a defining characteristic of this molecule. This steric crowding profoundly influences its reactivity, particularly the rate of hydrolysis of the methoxy groups, and is a key factor in its application as a stereoselectivity control agent in polymerization catalysis.[1]

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Profile

This compound is a colorless, transparent liquid under standard conditions.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 111439-76-0 | [1][2] |

| Molecular Formula | C₉H₂₂O₂Si | [1][2] |

| Molecular Weight | 190.36 g/mol | [1] |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point | 178 °C at 760 mmHg | [1] |

| Flash Point | 49 °C | [1] |

| Density | ~0.86 g/cm³ | |

| Refractive Index | ~1.4125 | [1] |

| Solubility | Miscible with common organic solvents; reacts with water. | [1] |

Spectroscopic Data:

While a publicly available, experimentally verified ¹H NMR spectrum is not readily accessible, a predicted spectrum can be derived from established chemical shift ranges for similar organosilicon compounds.

-

¹H NMR (Predicted):

-

δ ~3.5 ppm (s, 6H): The six protons of the two methoxy groups (Si-O-CH₃ ).

-

δ ~1.8-2.0 ppm (m, 1H): The methine proton of the isobutyl group (-CH₂-CH -(CH₃)₂).

-

δ ~1.0-1.2 ppm (m, 1H): The methine proton of the isopropyl group (Si-CH -(CH₃)₂).

-

δ ~0.9-1.0 ppm (d, 6H): The twelve protons of the four methyl groups of the isopropyl and isobutyl moieties.

-

δ ~0.6-0.7 ppm (d, 2H): The two methylene protons of the isobutyl group (Si-CH₂ -).

-

-

¹³C NMR: A ¹³C NMR spectrum is available on PubChem, though specific chemical shifts are not listed.[2] Based on typical values for alkylsilanes, the following approximate chemical shifts can be expected:

-

δ ~50 ppm: Methoxy carbons (Si-O-C H₃).

-

δ ~25-30 ppm: Methylene and methine carbons of the isobutyl and isopropyl groups.

-

δ ~15-20 ppm: Methyl carbons of the isobutyl and isopropyl groups.

-

-

²⁹Si NMR: The ²⁹Si NMR chemical shift is a sensitive probe of the electronic environment of the silicon atom. For dialkoxydialkylsilanes, the chemical shift is expected to be in the range of -5 to -25 ppm relative to tetramethylsilane (TMS).[3][4]

Reactivity and Mechanistic Considerations: The Role of Hydrolysis

A key chemical property of this compound, like other alkoxysilanes, is its susceptibility to hydrolysis.[1] The silicon-oxygen bonds of the methoxy groups are reactive towards water, leading to the formation of silanol intermediates (Si-OH) and the release of methanol.[1]

Caption: General reaction pathway for the hydrolysis and condensation of a dialkoxydialkylsilane.

This hydrolysis reaction is the first step in the formation of polysiloxane networks and is the basis for the use of alkoxysilanes in sol-gel processes and as coupling agents. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the substituents on the silicon atom. The significant steric hindrance from the isobutyl and isopropyl groups in this compound is expected to slow the rate of hydrolysis compared to less hindered silanes.[5]

Industrial Application: A Key Component in Polymer Synthesis

The primary and well-established industrial application of this compound is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1] In this role, it is not a direct part of the catalyst but is added to the polymerization reactor to control the stereochemistry of the resulting polypropylene.[1] By selectively deactivating non-stereospecific active sites on the catalyst surface, it significantly increases the isotacticity of the polymer.[1] This leads to polypropylene with enhanced mechanical properties, such as higher stiffness and melting point, which are crucial for demanding applications.

Potential Applications in Advanced Organic Synthesis for Drug Development

While direct applications of this compound in drug development are not widely documented, its structural features and the general reactivity of sterically hindered silanes suggest potential utility in several areas of modern organic synthesis relevant to the pharmaceutical industry.

Steric Control in Asymmetric Synthesis

The bulky isobutyl and isopropyl groups can be exploited to influence the stereochemical outcome of reactions. Sterically hindered silanes have been shown to be effective in directing stereoselective transformations.[6][7] For example, they can be used to introduce chirality or to control the facial selectivity of reactions on adjacent functional groups. This is a critical aspect of drug development, where the specific stereoisomer of a molecule often dictates its pharmacological activity and safety profile.

As a Bulky Protecting Group

The dimethoxysilane moiety can potentially serve as a diol protecting group. The formation of a six-membered ring with a diol would be sterically demanding, suggesting that it might be selective for less hindered diols. The stability of the resulting silylene acetal would be influenced by the steric hindrance, potentially allowing for selective deprotection under specific conditions. Organosilyl protecting groups are widely used in the synthesis of complex molecules, including active pharmaceutical ingredients, due to their tunable stability and mild removal conditions.[8]

Precursor to Novel Organosilicon Compounds

This compound can serve as a starting material for the synthesis of other functionalized silanes. The methoxy groups can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities. This could be a route to novel organosilicon compounds with potential biological activity or for use as specialized reagents in drug synthesis.

Representative Experimental Protocol: Synthesis of a Dialkoxydialkylsilane

Objective: To synthesize a dialkoxydialkylsilane from the corresponding dichlorosilane.

Materials:

-

Dichlorodialkylsilane (1 equivalent)

-

Anhydrous Methanol (≥ 2 equivalents)

-

Anhydrous Triethylamine (≥ 2 equivalents)

-

Anhydrous Diethyl Ether (as solvent)

-

Anhydrous Sodium Sulfate (for drying)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.

-

Initial Charge: The flask is charged with the dichlorodialkylsilane and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.

-

Addition of Alcohol and Base: A solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether is prepared and added dropwise to the stirred solution of the dichlorosilane via the dropping funnel. The triethylamine acts as a scavenger for the HCl generated during the reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure dialkoxydialkylsilane.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent, along with an inert atmosphere, is crucial to prevent premature hydrolysis of the starting dichlorosilane and the product alkoxysilane.

-

Use of a Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.

-

Purification by Distillation: Fractional distillation is an effective method for purifying the liquid product from any remaining starting materials or byproducts.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin irritation and is harmful if inhaled.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from sources of ignition and moisture.

Conclusion and Future Perspectives

This compound is a sterically hindered organosilane with a well-defined role in the polymer industry. For the drug development professional, its direct application may be limited, but the principles of steric control and reactivity embodied by this molecule are highly relevant. The exploration of sterically demanding silanes in stereoselective synthesis and as novel protecting groups presents an intriguing avenue for future research in the quest for more efficient and selective synthetic methodologies for complex pharmaceutical targets. As the field of medicinal chemistry continues to evolve, the unique properties of organosilicon compounds like this compound may yet find a more prominent role in the synthesis of the next generation of therapeutics.

References

- [No specific reference for this st

- [No specific reference for this st

-

This compound CAS 111439-76-0 | Properties. ZM Silane Limited. [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 2, pp. 115-125). VSP.

-

Silanes and Siloxanes for Sythetics and Pharmaceuticals. SiSiB SILICONES. [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- Song, Z.-L., et al. (2016). Unique Steric Effect of Geminal Bis(silane) To Control the High Exo-selectivity in Intermolecular Diels-Alder Reaction.

-

This compound. PubChem. [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- Cossar, J., & Taylor, R. J. (2013). Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones. Tetrahedron Letters, 54(38), 5196-5199.

- [No specific reference for this st

-

Silicon NMR on Spinsolve benchtop spectrometers. Magritek. [Link]

- [No specific reference for this st

- [No specific reference for this st

- [No specific reference for this st

- Marsmann, H. C. (2011). Si-29 NMR Some Practical Aspects. eMagRes.

- [No specific reference for this st

- [No specific reference for this st

Sources

- 1. zmsilane.com [zmsilane.com]

- 2. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. magritek.com [magritek.com]

- 4. pascal-man.com [pascal-man.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Lanthanide and asymmetric catalyzed syntheses of sterically hindered 4-isoxazolyl-1,4-dihydropyridines and 4-isoxazolyl-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sisib.com [sisib.com]

Isobutylisopropyldimethoxysilane CAS number 111439-76-0 details

An In-Depth Technical Guide to Isobutylisopropyldimethoxysilane (CAS 111439-76-0): Properties, Mechanisms, and Applications for Advanced Research

Executive Summary

This compound, identified by CAS number 111439-76-0, is a specialized organosilane compound characterized by a unique molecular architecture that imparts significant steric hindrance around a central silicon atom. While its primary industrial application is firmly established as an external electron donor in Ziegler-Natta catalyst systems for producing high-performance isotactic polypropylene, its fundamental chemical properties suggest a broader potential.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, explores the mechanisms of its characteristic hydrolysis reaction, and details its established role in polymer science. Furthermore, this document extrapolates from its known reactivity to propose potential, yet-to-be-explored applications in fields relevant to advanced materials and pharmaceutical science, such as surface modification of drug delivery systems and as a specialized reagent in complex organic synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is an alkoxysilane featuring two bulky alkyl groups—isobutyl and isopropyl—and two hydrolyzable methoxy groups covalently bonded to a silicon atom.[1] This structure is fundamental to its function, with the branched alkyl chains creating a sterically crowded environment that modulates the reactivity of the silicon center and its associated methoxy groups.[1]

Caption: Molecular structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 111439-76-0 | [1][4][5] |

| Molecular Formula | C₉H₂₂O₂Si | [1][5] |

| Molecular Weight | 190.36 g/mol | [1][5] |

| Appearance | Colorless, transparent liquid | [1] |

| Boiling Point | 178 °C at 760 mmHg | [1] |

| Flash Point | 49 °C (Combustible Liquid) | [1] |

| Density | ~0.871 g/mL | [6] |

| Refractive Index | ~1.4125 | [1] |

| Solubility | Poor in water; miscible with common organic solvents | [1] |

The Chemistry of a Hindered Alkoxysilane: Reactivity and Mechanisms

The reactivity of this compound is dominated by the chemistry of its silicon-alkoxy bonds. Like other alkoxysilanes, its most critical reaction is hydrolysis, which serves as the initiation step for forming siloxane bonds (Si-O-Si).[7]

The Hydrolysis Pathway

In the presence of water, the methoxy groups (-OCH₃) are sequentially replaced by hydroxyl groups (-OH), forming reactive silanol intermediates and releasing methanol as a byproduct.[1][8] This reaction is a bimolecular displacement that can be catalyzed by either acid or base.[9]

-

Acid-Catalyzed Mechanism: In acidic conditions, a methoxy oxygen is first protonated, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom, displacing a molecule of methanol.[9][10]

-

Base-Catalyzed Mechanism: Under basic conditions, a hydroxide ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate which then expels a methoxide anion.[7][9]

This fundamental transformation from an alkoxysilane to a silanol is the cornerstone of its utility as a coupling agent or surface modifier.[11]

Caption: Logical workflow of the silane's role in catalysis.

Broader Context and Potential Applications for Researchers

While its role in polymer chemistry is well-defined, the unique properties of this compound present intriguing, albeit largely theoretical, opportunities for researchers in pharmaceutical and biomedical fields.

Organosilanes in Pharmaceutical and Biomedical Science

Organofunctional silanes are versatile tools in the pharmaceutical industry. [12]They are employed as coupling agents to bind organic molecules to inorganic substrates, as surface modifiers to control the properties of materials, and as intermediates in organic synthesis. [12][13]A key area of interest is the surface functionalization of silica-based materials (e.g., mesoporous silica nanoparticles), which are explored as advanced drug delivery carriers due to their biocompatibility and high surface area. [14]

Hypothetical Research Applications

A. As a Surface Modifying Agent for Drug Delivery Systems: The controlled hydrolysis and sterically hindered nature of this compound make it a candidate for tuning the surface properties of silica-based drug carriers.

-

Experimental Rationale: By reacting the silane with the surface silanol groups of a silica nanoparticle, one can create a hydrophobic layer. The two methoxy groups allow for covalent bonding, while the bulky, non-polar isobutyl and isopropyl groups would project outwards, creating a sterically crowded and hydrophobic surface. This could be used to:

-

Control the release kinetics of hydrophobic drugs.

-

Improve the compatibility of the carrier with biological membranes.

-

Prevent aggregation of nanoparticles in aqueous media.

-

-

Illustrative Protocol: Surface Modification of Silica Nanoparticles

-

Activation: Suspend 100 mg of mesoporous silica nanoparticles in 50 mL of dry toluene. Activate the surface silanols by refluxing for 2 hours with a Dean-Stark trap to remove adsorbed water.

-

Silanization: Cool the suspension to room temperature under an inert atmosphere (N₂ or Ar). Add a 5% v/v solution of this compound in dry toluene dropwise to the suspension.

-

Reaction: Heat the mixture to 80 °C and stir for 12 hours to ensure complete reaction. The choice of a 12-hour reaction at a moderate temperature is a self-validating step, designed to accommodate the slower, more controlled reaction rate expected from the sterically hindered silane.

-

Workup: Cool the reaction mixture. Centrifuge the nanoparticles and wash sequentially with toluene (3x), ethanol (2x), and deionized water (2x) to remove unreacted silane and byproducts.

-

Drying: Dry the functionalized nanoparticles under vacuum at 60 °C overnight.

-

Characterization: Confirm successful functionalization using Fourier-Transform Infrared Spectroscopy (FTIR) to observe C-H stretching peaks and Thermogravimetric Analysis (TGA) to quantify the organic loading.

-

B. In Organic Synthesis as a Silyl Protecting Group: In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), protecting groups are essential for masking reactive functional groups. Silyl ethers are commonly used to protect alcohols. The steric bulk of this compound could form the basis of a highly robust protecting group, offering enhanced stability in certain chemical environments compared to smaller silyl groups.

Predictive Analytical Characterization

| Technique | Predicted Features | Rationale |

| ¹H NMR | δ ~3.6 ppm (s, 6H): -OCH₃ protons. δ ~2.0-1.7 ppm (m, 2H): -CH and -CH₂ protons of isopropyl and isobutyl. δ ~1.0-0.8 ppm (m, 15H): Overlapping -CH₃ protons of isopropyl and isobutyl. | The methoxy protons are deshielded by oxygen. The alkyl protons appear in the typical upfield aliphatic region, with complex splitting (m, multiplet) due to coupling. |

| ¹³C NMR | δ ~130-120 ppm: No signals expected. δ ~50 ppm: -OCH₃ carbon. δ ~30-15 ppm: Multiple signals for the isobutyl and isopropyl carbons. | The absence of signals above 100 ppm confirms the lack of C=C or C=O bonds. The methoxy carbon is deshielded. The four distinct alkyl carbons will appear in the aliphatic region. |

| Mass Spec (EI) | M⁺ at m/z = 190: Molecular ion peak. m/z = 159: Loss of -OCH₃ (M-31). m/z = 147: Loss of isopropyl (M-43). m/z = 133: Loss of isobutyl (M-57). | The molecular ion should be visible. Key fragments will arise from the cleavage of the bonds to the silicon atom, with the loss of the methoxy, isopropyl, or isobutyl radicals being the most probable initial fragmentation pathways. |

| FTIR | ~2960-2870 cm⁻¹: Strong C-H stretching from alkyl groups. ~1090 cm⁻¹: Strong, broad Si-O-C stretching. ~840 cm⁻¹: Si-C stretching. | These are characteristic absorption bands for alkoxysilanes. The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of -OH groups (i.e., no hydrolysis). |

Safety and Handling Protocols

Proper handling of this compound is essential for laboratory safety. It is classified as a combustible liquid and can cause skin and eye irritation. [1][5][8]Furthermore, its hydrolysis produces methanol, which has its own associated health risks. [8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [1][8]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [1]* Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. [8]Ensure a Class B fire extinguisher (foam, CO₂, dry chemical) is accessible. [8]* Storage: Store in a cool, dry place in a tightly sealed container to prevent contact with atmospheric moisture, which would cause degradation. [1]* Spill & Disposal: In case of a spill, contain with an inert absorbent material. Dispose of the chemical and contaminated materials in accordance with local, state, and federal regulations for hazardous waste. [1][8]

Conclusion

This compound is a molecule whose utility is defined by its structure. The combination of hydrolyzable methoxy groups and bulky, sterically hindering alkyl substituents makes it an effective stereoselectivity controller in polymer catalysis. For the broader scientific community, this compound should not be viewed solely through the lens of its primary application. Its fundamental properties—controlled reactivity, steric bulk, and the ability to form robust covalent bonds with inorganic surfaces—present a platform for innovation. Researchers in drug development and materials science can leverage this guide to envision its use in creating sophisticated surface modifications for drug carriers, developing novel synthetic methodologies, and designing advanced composite materials.

References

- This compound CAS 111439-76-0 | Properties. ZM Silane Limited.

- Silanes & Siloxanes as Coupling Agent. SiSiB SILICONES.

- This compound SDS, 111439-76-0 Safety D

- Cas 111439-76-0,this compound. lookchem.

- This compound Safety D

- AB131057 | CAS 111439-76-0. abcr Gute Chemie.

- Isopropyl isobutyl dimethoxysilane | CAS 111439-76-0.

- This compound | C9H22O2Si | CID 86305. PubChem - NIH.

- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.

- HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. C.J.

- Organosilane Coupling Agents Revealed. ZMsilane.

- Organosilane Coupling Agents. ZM Silane Limited.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..

- Silane Coupling Agent. Alfa Chemistry.

- SiSiB® PC9540 Isobutyl isopropyl dimethoxysilane, CAS 111439 76 0. PCC Group.

- The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Rel

- What is a Silane Coupling Agent?. Gelest Technical Library.

- WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Organofunctional silanes, characterized by both organic functional groups and an inorganic reactive center prone to hydrolysis... AFINITICA.

- Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific.

- Physicochemical Characterization and Drug Release Properties of Methyl-Substituted Silica Xerogels Made Using Sol–Gel Process. MDPI.

Sources

- 1. zmsilane.com [zmsilane.com]

- 2. Isopropyl isobutyl dimethoxysilane | CAS 111439-76-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemical.net]

- 3. SiSiB® PC9540 Isobutyl isopropyl dimethoxysilane, CAS 111439 76 0 [sinosil.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas 111439-76-0,this compound | lookchem [lookchem.com]

- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gelest.com [gelest.com]

- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 10. afinitica.com [afinitica.com]

- 11. What is a Silane Coupling Agent? - Gelest [technical.gelest.com]

- 12. Silanes & Siloxanes as Coupling Agent | SiSiB SILICONES [sinosil.com]

- 13. zmsilane.com [zmsilane.com]

- 14. mdpi.com [mdpi.com]

Physical and chemical properties of Isobutylisopropyldimethoxysilane

An In-Depth Technical Guide to Isobutylisopropyldimethoxysilane: Properties, Reactivity, and Applications

Executive Summary

This compound (CAS No. 111439-76-0) is a specialized organosilane compound of significant industrial importance, primarily functioning as an external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization.[1] Its molecular architecture, featuring bulky isobutyl and isopropyl groups alongside reactive methoxy functionalities, provides a unique combination of steric hindrance and reactivity. This guide offers a comprehensive technical examination of its physicochemical properties, reaction mechanisms, core applications, and analytical characterization protocols, intended for chemists, materials scientists, and process engineers.

Molecular Structure and Identification

The functionality of this compound is a direct consequence of its molecular structure. A central silicon atom is covalently bonded to two sterically bulky alkyl groups (isobutyl and isopropyl) and two hydrolyzable methoxy groups.[1] This arrangement is critical to its role in catalysis, where the alkyl groups modulate the stereoselectivity of the catalyst and the methoxy groups provide a reactive pathway.[1][2]

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 111439-76-0 | [1][3][4][5] |

| Molecular Formula | C₉H₂₂O₂Si | [1][3][6] |

| Molecular Weight | 190.36 g/mol | [1][3][4][5][7] |

| IUPAC Name | dimethoxy-(2-methylpropyl)-propan-2-ylsilane | [3] |

| Synonyms | Isobutyl(isopropyl)dimethoxysilane, Donor D | [3][8] |

| SMILES | CC(C)C(OC)OC | [3] |

| InChIKey | XFAOZKNGVLIXLC-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application parameters.

Physical Properties

This compound is a colorless, transparent liquid under standard conditions.[1] Its relatively high boiling point indicates low volatility at room temperature.[1]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless clear liquid | [1][4] |

| Boiling Point | 178 °C (at 760 mmHg) | [1][4][5] |

| Flash Point | 49 - 50 °C | [1][4][9] |

| Density | 0.867 - 0.87 g/cm³ (at 25 °C) | [4][9] |

| Refractive Index | ~1.4125 (at 20 °C) | [1][4] |

| Solubility | Insoluble in water; miscible with common organic solvents. | [1][9] |

Chemical Properties

Reactivity and Hydrolysis: As a typical alkoxysilane, the primary mode of reactivity involves the hydrolysis of the two methoxy (Si-OCH₃) groups.[1] This reaction is catalyzed by the presence of moisture and can proceed under both acidic and basic conditions.[10][11] The hydrolysis pathway involves the nucleophilic attack of water on the silicon atom, leading to the step-wise replacement of methoxy groups with hydroxyl groups (silanols) and the liberation of methanol as a byproduct.[1][9]

-

Step 1 (Hydrolysis): (CH₃)₂CH-Si-(OCH₃)₂-CH₂CH(CH₃)₂ + 2H₂O → (CH₃)₂CH-Si-(OH)₂-CH₂CH(CH₃)₂ + 2CH₃OH

-

Step 2 (Condensation): The resulting silanol intermediates are highly reactive and can undergo self-condensation to form stable siloxane (Si-O-Si) bonds, ultimately leading to oligomeric or polymeric structures.[12]

This reactivity necessitates that the compound be stored in tightly sealed containers away from atmospheric moisture to maintain its chemical integrity.[1]

Thermal Stability: The compound is stable under recommended storage conditions. However, exposure to elevated temperatures or open flame can lead to decomposition, generating irritating fumes, organic acid vapors, and silicon dioxide.[9][13] Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of silane compounds and their composites.[14][15]

Core Application: External Electron Donor in Ziegler-Natta Catalysis

The predominant industrial application of this compound is as an external electron donor in Ziegler-Natta catalyst systems for the production of isotactic polypropylene.[1][4][5]

Mechanism of Action

In the polymerization of propylene, Ziegler-Natta catalysts possess various active sites, some of which are non-stereospecific and lead to the formation of undesirable atactic (amorphous) polypropylene. This compound is added to the polymerization reactor to selectively deactivate these non-stereospecific sites.[1] The significant steric hindrance provided by the bulky isobutyl and isopropyl groups allows it to coordinate preferentially with, and poison, the less sterically-demanding atactic centers on the catalyst surface, leaving the stereospecific isotactic sites available for polymerization.[1][2]

Caption: Role of the silane as an external donor in Ziegler-Natta catalysis.

Impact on Polypropylene Properties

By enhancing the catalyst's stereoselectivity, the use of this silane donor leads to:

-

High Isotactic Index: The resulting polypropylene has a highly regular structure where the methyl groups are aligned on the same side of the polymer chain.[1]

-

Improved Mechanical Properties: This structural regularity allows polymer chains to pack closely, increasing crystallinity, which in turn enhances material properties such as tensile strength, rigidity, and heat resistance.[1]

-

Controlled Molecular Weight Distribution: The donor can also help narrow the molecular weight distribution of the polymer, which improves processing characteristics and final product performance.[1]

Experimental Protocols for Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Sources

- 1. zmsilane.com [zmsilane.com]

- 2. zmsilane.com [zmsilane.com]

- 3. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. SiSiB® PC9540 Isobutyl isopropyl dimethoxysilane, CAS 111439 76 0 [sinosil.com]

- 5. Isopropyl isobutyl dimethoxysilane | CAS 111439-76-0 | Donor Silanes | Organosilane | SiSiB SILANES [powerchemical.net]

- 6. 111439-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. innospk.com [innospk.com]

- 9. gelest.com [gelest.com]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. gelest.com [gelest.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sinosil.com [sinosil.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Molecular formula and weight of Isobutylisopropyldimethoxysilane

An In-Depth Technical Guide to Isobutylisopropyldimethoxysilane

Introduction: The Role of Steric Hindrance in Catalysis

In the realm of polymer science, particularly in the production of high-performance polyolefins, the precise control over polymer architecture is paramount. This control is often achieved through sophisticated catalyst systems, such as the Ziegler-Natta catalysts. Within these systems, ancillary molecules known as external electron donors play a critical role in dictating the stereochemistry of the resulting polymer. This compound, a specialized alkoxysilane, has emerged as a key external electron donor, valued for its ability to fine-tune catalyst performance and enhance polymer properties.[1][2]

This guide provides a comprehensive technical overview of this compound, delving into its fundamental chemical properties, its mechanism of action in catalysis, and practical considerations for its application. The content is tailored for researchers, chemists, and materials scientists engaged in catalyst development and polymer synthesis.

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound characterized by a central silicon atom bonded to two bulky alkyl groups (isobutyl and isopropyl) and two methoxy groups.[1] This specific arrangement is crucial to its function, providing significant steric hindrance around the silicon atom.[1]

Core Identification

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | dimethoxy-(2-methylpropyl)-propan-2-ylsilane[3] |

| Molecular Formula | C₉H₂₂O₂Si[1][3][4] |

| Molecular Weight | 190.36 g/mol [1][4] |

| CAS Number | 111439-76-0[3][4] |

| EINECS Number | 402-580-4[2][5] |

Physicochemical Data

The physical properties of this compound are consistent with a liquid organosilane designed for industrial applications.

| Property | Value |

| Appearance | Colorless clear liquid[5] |

| Boiling Point | 178 °C at 760 mmHg[1][5] |

| Density (25/25°C) | 0.87 g/cm³[5] |

| Flash Point | 49 °C[5] |

| Refractive Index (20°C) | 1.4125[5] |

| Purity (Typical) | ≥ 99.0%[5] |

Molecular Structure

The structure of this compound is key to its functionality. The bulky isobutyl and isopropyl groups create a sterically hindered environment around the central silicon atom.

Caption: Molecular structure of this compound.

Application in Ziegler-Natta Catalysis

The primary industrial application of this compound is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1][2][5] In this capacity, it is not part of the primary catalyst complex but is added to the polymerization reactor to modify the catalyst's performance.[1]

Mechanism of Stereocontrol

The function of an external donor like this compound is to enhance the stereoselectivity of the catalyst. The prevailing theory is that the silane selectively poisons or deactivates the non-stereospecific active sites on the surface of the Ziegler-Natta catalyst. Its bulky alkyl groups prevent it from coordinating with the sterically hindered, highly stereospecific active sites, while it can more readily access and deactivate the less hindered, non-specific sites. This selective deactivation ensures that propylene insertion primarily occurs at the stereospecific sites, leading to a polymer with high isotacticity.

This targeted action results in several key benefits:

-

Increased Isotacticity: The final polypropylene product exhibits a higher degree of crystallinity and isotacticity.[2][5]

-

Improved Polymer Properties: Enhanced isotacticity leads to improvements in the physical properties of the polymer, such as stiffness, melting point, and surface density.[2]

-

Higher Catalyst Yield: It can increase the yield of polymer produced per unit weight of the catalyst.[5]

-

Controlled Molecular Weight Distribution: The silane can also help in improving the molecular weight dispersity of the polymer.[5]

Experimental Workflow in Propylene Polymerization

The integration of this compound into a polymerization process follows a logical sequence designed to maximize its effectiveness.

Caption: Workflow for Ziegler-Natta polymerization using the silane donor.

Protocol for Laboratory-Scale Propylene Polymerization

This section outlines a generalized, self-validating protocol for utilizing this compound in a lab setting. The causality for each step is explained to provide a deeper understanding.

-

Reactor Preparation:

-

Action: A high-pressure stainless-steel reactor is thoroughly dried under vacuum at an elevated temperature (>100°C) and subsequently purged with inert gas (e.g., nitrogen or argon).

-

Causality: This step is critical to remove atmospheric moisture and oxygen, which are potent poisons for Ziegler-Natta catalysts and can terminate the polymerization reaction.

-

-

Catalyst System Introduction:

-

Action: The reactor is charged with a hydrocarbon solvent (e.g., hexane), followed by the co-catalyst (e.g., triethylaluminium, TEAl), this compound, and finally the solid Ziegler-Natta catalyst component. The mixture is stirred for a short period.

-

Causality: The components are added in this specific order to allow the co-catalyst and the external donor to interact with the catalyst surface, modifying the active sites before the introduction of the monomer. The molar ratio of Al:Si is a critical parameter that must be optimized to control polymer properties.

-

-

Polymerization:

-

Action: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is maintained at a setpoint (e.g., 70°C). The reaction is allowed to proceed for a defined duration.

-

Causality: Polymerization of propylene is an exothermic process. Precise temperature control is essential as it directly influences catalyst activity, reaction rate, and the molecular weight of the resulting polymer.

-

-

Termination and Product Recovery:

-

Action: The reaction is quenched by venting the unreacted propylene and adding an alcohol (e.g., acidified isopropanol). The resulting polymer powder is filtered, washed extensively with the alcohol and hydrocarbon solvent, and dried under vacuum.

-

Causality: The alcohol serves to terminate the polymerization by reacting with and deactivating any remaining active catalyst sites. The washing steps are necessary to remove catalyst residues and any low-molecular-weight amorphous polymer, ensuring the purity of the final isotactic polypropylene product.

-

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential.

-

Hazards: It is a flammable liquid and can cause skin and eye irritation.[1]

-

Handling: Use in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place in tightly sealed containers. It is typically supplied in steel drums (170 kg net weight) or intermediate bulk containers (850 kg).[5]

Conclusion

This compound is a highly effective external electron donor whose molecular architecture is purposefully designed for the stereocontrol of Ziegler-Natta catalysts. Its bulky alkyl groups provide the necessary steric hindrance to selectively passivate non-stereospecific active sites, thereby enhancing the isotacticity, crystallinity, and overall performance of polypropylene. A thorough understanding of its chemical properties and its mechanistic role in catalysis enables researchers and engineers to leverage this molecule to produce advanced polymers with tailored properties.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86305, this compound. Retrieved from [Link]

-

ZM Silane Limited. (2023, December 23). This compound CAS 111439-76-0 | Properties. Retrieved from [Link]

-

Kerton Chemicals. (n.d.). Isopropyl Isobutyl Dimethoxysilane CAS 111439-76-0. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). This compound. Retrieved from [Link]

-

SiSiB Silicones. (n.d.). SiSiB® PC9540 Isobutyl isopropyl dimethoxysilane, CAS 111439 76 0. Retrieved from [Link]

Sources

- 1. zmsilane.com [zmsilane.com]

- 2. Isopropyl Isobutyl Dimethoxysilane CAS 111439-76-0 For Sale - Kerton Chemical [kerton-industry.com]

- 3. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 111439-76-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. SiSiB® PC9540 Isobutyl isopropyl dimethoxysilane, CAS 111439 76 0 [sinosil.com]

An In-Depth Technical Guide to the Synthesis of Isobutylisopropyldimethoxysilane

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for isobutylisopropyldimethoxysilane, a crucial organosilane compound with significant applications in catalysis and materials science. The document delves into the mechanistic underpinnings of the selected synthetic route, offers a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The synthesis of this asymmetrically substituted dialkoxydialkylsilane presents unique challenges, which this guide addresses through a discussion of reaction strategy and practical considerations. This document is intended to serve as a valuable resource for chemists and materials scientists engaged in the synthesis and application of specialized organosilane reagents.

Introduction: The Significance of this compound

This compound is a specialized alkoxysilane characterized by the presence of two different alkyl groups—isobutyl and isopropyl—covalently bonded to a central silicon atom, which also bears two methoxy groups.[1] Its molecular formula is C9H22O2Si, with a corresponding molecular weight of 190.36 g/mol .[2] The steric hindrance imparted by the branched isobutyl and isopropyl groups, combined with the reactive methoxy functionalities, makes this compound highly valuable as an external electron donor in Ziegler-Natta catalyst systems.[1] In the realm of polymer chemistry, particularly in the production of polypropylene, this compound plays a critical role in controlling the stereochemistry of the polymer, leading to materials with enhanced properties.[1]

The synthesis of asymmetrically substituted silanes like this compound requires a strategic approach to ensure the selective introduction of the desired alkyl groups. This guide will focus on a robust and logical synthetic route: a sequential Grignard reaction with a suitable dichlorodialkoxysilane precursor.

Strategic Synthesis Pathway: Sequential Grignard Alkylation

The most logical and versatile approach for the synthesis of an unsymmetrical dialkoxydialkylsilane such as this compound is the sequential reaction of a dichlorodialkoxysilane with two different Grignard reagents. This method allows for the controlled, stepwise introduction of the isobutyl and isopropyl groups.

The proposed overall reaction is as follows:

SiCl2(OCH3)2 + (CH3)2CHMgBr → (CH3)2CHSiCl(OCH3)2 + MgBrCl

(CH3)2CHSiCl(OCH3)2 + (CH3)2CHCH2MgBr → (CH3)2CHCH2Si(CH(CH3)2)(OCH3)2 + MgBrCl

This two-step, one-pot synthesis strategy is advantageous as it allows for the formation of the target molecule from commercially available starting materials. The choice of dichlorodimethoxysilane as the silicon backbone provides the necessary reactive chlorine sites for nucleophilic attack by the Grignard reagents and the desired dimethoxy functionality in the final product.

Mechanistic Considerations

The core of this synthesis lies in the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] Grignard reagents (R-MgX) are potent nucleophiles and strong bases.[4] The reaction with a chlorosilane proceeds via a nucleophilic substitution at the silicon center.[3]

The key mechanistic steps are:

-

First Alkylation: The first Grignard reagent (isopropylmagnesium bromide) attacks the electrophilic silicon atom of dichlorodimethoxysilane, displacing one of the chloride ions. This step is generally fast.

-

Second Alkylation: The second Grignard reagent (isobutylmagnesium bromide) is then introduced to react with the intermediate, isopropylchlorodimethoxysilane. This second nucleophilic substitution displaces the remaining chloride ion, yielding the final product.

Controlling the stoichiometry of the first Grignard addition is crucial to minimize the formation of symmetrical side products, such as diisopropyldimethoxysilane and diisobutyldimethoxysilane. By adding the first Grignard reagent slowly and at a controlled temperature, the formation of the mono-alkylated intermediate can be favored.

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of Grignard chemistry with chlorosilanes.[5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Dichlorodimethoxysilane | SiCl₂(OCH₃)₂ | 163.07 | 16.31 g | 0.10 | >98% |

| Magnesium Turnings | Mg | 24.31 | 5.35 g | 0.22 | >99.5% |

| Isopropyl Bromide | (CH₃)₂CHBr | 123.00 | 13.53 g | 0.11 | >99% |

| Isobutyl Bromide | (CH₃)₂CHCH₂Br | 137.02 | 15.07 g | 0.11 | >99% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - | >99.8% |

| Iodine | I₂ | 253.81 | 1 crystal | - | Catalyst |

Equipment

-

500 mL three-necked round-bottom flask

-

Two 250 mL dropping funnels

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or equivalent inert atmosphere setup

-

Distillation apparatus (for purification)

Step-by-Step Procedure

Step 1: Preparation of Isopropylmagnesium Bromide

-

Assemble the 500 mL three-necked flask with a dropping funnel, reflux condenser, and a gas inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.

-

Place the magnesium turnings and a crystal of iodine in the flask.

-

In the dropping funnel, add a solution of isopropyl bromide in 100 mL of anhydrous diethyl ether.

-

Add a small portion of the isopropyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the Grignard formation.

-

Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the resulting gray-black solution of isopropylmagnesium bromide to 0 °C in an ice bath.

Step 2: First Alkylation with Dichlorodimethoxysilane

-

Prepare a solution of dichlorodimethoxysilane in 50 mL of anhydrous diethyl ether in the second dropping funnel.

-

Add the dichlorodimethoxysilane solution dropwise to the cooled Grignard reagent over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

Step 3: In-situ Preparation of Isobutylmagnesium Bromide and Second Alkylation

-

While the first alkylation is proceeding, prepare a solution of isobutyl bromide in 100 mL of anhydrous diethyl ether in a separate, dry flask containing magnesium turnings, following the same procedure as in Step 1.

-

Once the isobutylmagnesium bromide has formed, transfer this Grignard solution via cannula to a clean, dry dropping funnel.

-

Add the isobutylmagnesium bromide solution dropwise to the reaction mixture from Step 2 at 0 °C over 1 hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

Step 4: Work-up and Isolation

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a mixture of the desired this compound, unreacted intermediates, and symmetrical side products. Purification is best achieved by fractional distillation under reduced pressure.[6][7][8][9]

-

Distillation Setup: A vacuum-jacketed Vigreux column is recommended to achieve good separation of components with close boiling points.

-

Procedure:

-

Transfer the crude oil to a round-bottom flask appropriately sized for the volume of liquid.

-

Assemble the fractional distillation apparatus and connect it to a vacuum pump.

-

Slowly heat the flask while maintaining a stable vacuum.

-

Collect fractions based on their boiling points. The expected boiling point of this compound is 178 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.[1] The main fraction should be collected at a stable temperature.

-

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl, isopropyl, and methoxy groups. The integration of these signals should correspond to the number of protons in each group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon environments in the molecule.

Predicted NMR Data:

| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

| Si-O-CH ₃ | ~3.5 (s, 6H) | ~50 |

| Si-CH (CH₃)₂ | ~1.0-1.2 (m, 1H) | ~15-20 |

| Si-CH(C H₃)₂ | ~0.9-1.1 (d, 6H) | ~17-22 |

| Si-CH ₂-CH(CH₃)₂ | ~0.6-0.8 (d, 2H) | ~28-33 |

| Si-CH₂-CH (CH₃)₂ | ~1.8-2.0 (m, 1H) | ~25-30 |

| Si-CH₂-CH(C H₃)₂ | ~0.9-1.0 (d, 6H) | ~23-28 |

Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions. A reference to the ¹³C NMR spectrum can be found on PubChem.[2]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to confirm the presence of key functional groups.

-

Si-O-C stretching: Strong bands are expected in the region of 1050-1100 cm⁻¹.

-

C-H stretching: Bands corresponding to sp³ C-H bonds will be observed around 2850-3000 cm⁻¹.

-

Si-C stretching: Weaker bands may be observed in the fingerprint region.

Safety Considerations

-

Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a strict inert atmosphere with anhydrous solvents.[10]

-

Chlorosilanes: Are corrosive and react with moisture to release HCl gas. Handle in a well-ventilated fume hood.

-

Diethyl Ether: Is extremely flammable and has a low boiling point. Use appropriate heating methods (e.g., heating mantle) and ensure there are no ignition sources nearby.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate gloves are mandatory at all times.

Conclusion

The sequential Grignard reaction provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for maximizing the yield of the desired unsymmetrical product. The purification by fractional distillation is a critical step in obtaining a high-purity material suitable for its demanding applications in catalysis. The characterization techniques outlined in this guide provide the necessary tools for verifying the structure and purity of the synthesized compound. This in-depth guide serves as a practical resource for researchers and professionals in the field of synthetic and materials chemistry.

References

-

Hitoshio, K., Maeda, H., Teranishi, K., Shimokawa, J., & Yorimitsu, H. (2024). Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. Chemical Communications, 60(57), 7339-7342. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

(n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Hitoshio, K., Maeda, H., Teranishi, K., Shimokawa, J., & Yorimitsu, H. (2024). Synthesis of Unsymmetrical Dialkoxydiarylsilanes and Diarylsilanediols from Tetraalkoxysilane Having a Dioxasilepane Unit. ResearchGate. Retrieved from [Link]

-

Hitoshio, K., Maeda, H., Teranishi, K., Shimokawa, J., & Yorimitsu, H. (2024). Synthesis of unsymmetrical dialkoxydiarylsilanes and diarylsilanediols from tetraalkoxysilane having a dioxasilepane unit. Kyoto University Research Information Repository. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703–5706. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

(n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

(n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]

-

Danheiser, R. L., et al. (n.d.). 3 - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Gornitzka, S., et al. (2023). Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. Scientific Reports, 13(1), 10234. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of IPA. Retrieved from [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

ZM Silane Limited. (2025). This compound CAS 111439-76-0 | Properties. Retrieved from [Link]

- CN102219802A - Method for preparing novel isobutyl triethoxy silane. (2011). Google Patents.

- CN103483370B - A kind of preparation method of isobutyl triethoxy silane. (2015). Google Patents.

-

Tuulmets, A., Panov, D., & Nguyen, B. T. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]

- US Patent US20150376191A1. (2015). Google Patents.

-

Panov, D., Tuulmets, A., & Nguyen, B. T. (2006). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 691(22), 4734-4738. [Link]

- US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products. (2008). Google Patents.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]

- CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane. (2016). Google Patents.

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.4: Fractional Distillation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a Stable Four-Membered Si2O2 Ring and a Dimer with Two Four-Membered Si2O2 Rings Bridged by Two Oxygen Atoms, with Five-Coordinate Silicon Atoms in Both Ring Systems. Retrieved from [Link]

-

Lin, C.-H., et al. (2022). Synthesis and Growth Mechanism of SiS2 Rods. Crystals, 12(7), 882. [Link]

-

ResearchGate. (n.d.). Asymmetric Synthesis II: More Methods and Applications. Retrieved from [Link]

-

van Weeren, R., Leone, E. A., Curran, S., Klein, L. C., & Danforth, S. C. (1994). Synthesis and Characterization of Amorphous Si2N2O. Journal of the American Ceramic Society, 77(10), 2699-2702. [Link]

Sources

- 1. BJOC - Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts for the synthesis of α-aryloxy alcohols via asymmetric phenolic kinetic resolution of terminal epoxides [beilstein-journals.org]

- 2. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gelest.com [gelest.com]

- 6. Purification [chem.rochester.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fractional distillation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data for Isobutylisopropyldimethoxysilane (NMR, IR)

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Isobutylisopropyldimethoxysilane (CAS No. 111439-76-0), a sterically hindered alkoxysilane crucial in polymer chemistry. Primarily utilized as an external electron donor in Ziegler-Natta catalysis, its precise structural identity and purity are paramount for controlling polypropylene stereoselectivity and performance.[1] This document offers researchers and drug development professionals a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic signatures. Included are field-proven experimental protocols, in-depth spectral interpretations rooted in organosilicon chemistry principles, and troubleshooting insights to ensure data integrity.

Introduction: The Molecular Identity and Role of this compound

This compound is an organosilicon compound featuring a central silicon atom bonded to two bulky alkyl groups (isobutyl and isopropyl) and two methoxy groups.[1] This significant steric hindrance around the silicon center is fundamental to its function in catalysis.[1]

-

IUPAC Name: dimethoxy-(2-methylpropyl)-propan-2-ylsilane[2]

-

Appearance: Colorless transparent liquid[1]

The primary industrial application of this silane is as a stereoselectivity control agent (external electron donor) in Ziegler-Natta catalyst systems for polypropylene production.[1] By selectively deactivating non-stereospecific sites on the catalyst, it promotes the formation of highly isotactic polypropylene, a polymer with enhanced crystallinity, rigidity, and thermal stability.[1]

Given its role, rigorous quality control via spectroscopic methods is not merely procedural but essential for ensuring batch-to-batch consistency and predictable polymer properties. This guide elucidates the expected spectroscopic fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. The chemical environment of each proton and carbon atom is unique, leading to a distinct and predictable spectral pattern.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR provides quantitative information on the number and connectivity of hydrogen atoms in the molecule. The bulky, branched alkyl groups and the methoxy groups each produce characteristic signals.

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds, offering excellent solubility for alkoxysilanes and a well-defined residual solvent peak for referencing.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set to δ 0.00 ppm. Alternatively, the residual CHCl₃ peak in CDCl₃ (δ 7.26 ppm) can be used for referencing.[5]

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the alkyl groups.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Causality: A sufficient relaxation delay is essential for accurate integration, ensuring all protons have fully relaxed before the next pulse.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

The structure of this compound contains five distinct proton environments, as illustrated below.

Caption: General workflow for FT-IR spectroscopic analysis.

Spectral Analysis and Interpretation

The IR spectrum is dominated by strong absorptions from C-H and Si-O bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

| 2965 - 2870 | Strong | C-H Asymmetric & Symmetric Stretch | Characteristic of the numerous sp³ C-H bonds in the isobutyl and isopropyl groups. |

| 1470 - 1450 | Medium | C-H Asymmetric Bend | Methylene (-CH₂-) and methyl (-CH₃) scissoring vibrations. |

| 1385 & 1370 | Medium-Weak | C-H Symmetric Bend (gem-dimethyl) | The characteristic doublet is a hallmark of an isopropyl or isobutyl group where two methyls are attached to the same carbon. |

| 1190 | Medium | CH₃ Rocking (on Si-O-C H₃) | A common feature in methoxysilanes. |

| 1080 - 1040 | Very Strong | Si-O-C Asymmetric Stretch | This is typically the strongest and most diagnostic band in the spectrum of an alkoxysilane, confirming the core structure. |

| 840 - 810 | Strong-Medium | Si-O-C Symmetric Stretch / Si-C Stretch | Vibrations involving the silicon atom. The position can be sensitive to the substitution on the silicon. |

Troubleshooting and Impurity Analysis

-

Hydrolysis: Alkoxysilanes are sensitive to moisture. T[1]he presence of water can lead to hydrolysis, forming silanol (Si-OH) intermediates and releasing methanol. This can be detected in the IR spectrum by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch) and a band in the 950-810 cm⁻¹ range (Si-OH). *[6][7] Siloxane Formation: The silanol intermediates can self-condense to form siloxane (Si-O-Si) bonds. This would introduce a new, very strong and broad absorption band around 1080-1000 cm⁻¹ in the IR spectrum, which can overlap with the Si-O-C stretch.

-

NMR Solvent Peaks: Always be aware of the residual solvent peak in NMR (e.g., CDCl₃ at 7.26 ppm in ¹H, 77.16 ppm in ¹³C) and any water present in the solvent (typically a broad singlet around 1.5-1.6 ppm in CDCl₃).

Conclusion

The structural integrity of this compound can be unequivocally verified through a combination of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with predictable chemical shifts and coupling patterns for the isobutyl, isopropyl, and methoxy moieties. The IR spectrum offers rapid confirmation of the critical Si-O-C functional group through its intense absorption band around 1080 cm⁻¹. Together, these techniques form a robust analytical protocol for quality assurance, ensuring the reliability of this key component in advanced polymer synthesis.

References

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from Gelest, Inc. [Link]

-

Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations. [Link]

-

ResearchGate. (n.d.). NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. [Link]

-

Gualandris, V., Babonneau, F., Janicke, M. T., & Chmelka, B. F. (1998). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Journal of Sol-Gel Science and Technology, 12, 75–80. [Link]

-

ResearchGate. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si—H Bonds. [Link]

-

Launer, P. J., & Arkles, B. (2013). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Relationships. Zenodo. [Link]

-

ZM Silane Limited. (2025). This compound CAS 111439-76-0 | Properties. [Link]

-

Tosheva, D. F. (2025). INFRARED SPECTROSCOPIC ANALYSIS OF THE SYNTHESIZED ORGANOSILICON OLIGOMER. AMERICAN JOURNAL OF EDUCATION AND LEARNING. [Link]

-

Bayer, E., et al. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra indicate change in chemical shift of methoxy group.... [Link]

-

FDA. (n.d.). This compound. Global Substance Registration System. [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

- 1. zmsilane.com [zmsilane.com]

- 2. This compound | C9H22O2Si | CID 86305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CAS: 111439-76-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

Isobutylisopropyldimethoxysilane safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of Isobutylisopropyldimethoxysilane

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated safety protocols for all laboratory reagents is paramount. This guide provides a detailed examination of this compound (CAS No. 111439-76-0), focusing on its safe handling, storage, and emergency procedures. The information herein is synthesized from authoritative safety data sheets (SDS) to ensure technical accuracy and promote a culture of safety in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an organosilane compound recognized for its role as an external electron donor in Ziegler-Natta catalysis, particularly in polypropylene production.[1][2] Its molecular structure, featuring a central silicon atom bonded to isobutyl, isopropyl, and two methoxy groups, dictates its reactivity and physical characteristics.[1][2]

A clear, colorless liquid under standard conditions, its key physicochemical properties are summarized below for quick reference and risk assessment.[1]

| Property | Value | Source |

| Molecular Formula | C9H22O2Si | [1][3][4] |

| Molecular Weight | 190.36 g/mol | [1][3][4] |

| CAS Number | 111439-76-0 | [1][3][4] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 178 °C (at 760 mmHg) | [1] |

| Flash Point | 49 °C (120 °F) | [1] |

| Density | ~0.871 g/mL | [4] |

| Refractive Index | ~1.4125 | [1][4] |

| Water Solubility | 18 mg/L at 25°C (Poor) | [4] |

| Solvent Solubility | Good miscibility with common organic solvents | [1] |

Note: These values are typical and may vary slightly.

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3][5][6] Understanding these classifications is the first step in implementing appropriate safety measures.

The primary hazards associated with this compound are:

-

Causes Serious Eye Irritation (Category 2A) [5]

The following diagram illustrates the GHS hazard pictograms and corresponding statements for this compound.